molecular formula C7H7N B1200115 3H-Pyrrolizine CAS No. 251-60-5

3H-Pyrrolizine

Cat. No. B1200115
CAS RN: 251-60-5
M. Wt: 105.14 g/mol
InChI Key: HHONATOJHSQDPZ-UHFFFAOYSA-N
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Description

3H-Pyrrolizine is a chemical compound that consists of a bicyclic 5–5 system with one nitrogen atom at the ring junction . It is an important class of organic compounds associated with biological and pharmaceutical activities such as anti-inflammatory, antitumor, anticonvulsant activity, and antineoplastic activity .


Synthesis Analysis

The synthesis of 3H-Pyrrolizine has been achieved through various methods. One such method involves the use of an organocatalyst, piperidinium acetate, for one-pot synthesis of 5,6-disubstituted 3H-Pyrrolizines with halogen (Cl, Br), methoxy, and ethyl ester groups . Other methods include the intramolecular Wittig reaction of N-substituted phosphorus ylides , Vilsmeier cyclization of ethyl arylpyrrolylpropionates in the presence of boron tribromide , and strong base-catalyzed condensation .


Molecular Structure Analysis

The parent compound, 3H-Pyrrolizine, consists of a bicyclic 5–5 system with one nitrogen atom at the ring junction . The electronic spectra of 3H-Pyrrolizine were altered slightly by substituents, which can be well explained by TD-DFT calculations .


Chemical Reactions Analysis

3H-Pyrrolizine has been involved in various chemical reactions. For instance, it reacts with dimethyl or diethyl acetylenedicarboxylate to give the 3-[alkoxycarbonyl(alkoxycarbonyl-methyl)methylene]-3-pyrrolizines . Another reaction involves the photochemical addition of dimethyl acetylenedicarboxylate to 3H-Pyrrolizine .


Physical And Chemical Properties Analysis

3H-Pyrrolizine has a molecular formula of C7H7N and an average mass of 105.137 Da . The absorption and emission spectra properties of 3H-Pyrrolizine have been compared in dichloromethane, toluene, methanol, and DMSO .

Scientific Research Applications

  • Synthesis of Derivatives : 3H-Pyrrolizine reacts with acetylenedicarboxylic esters to form various derivatives. This includes the creation of 3-(alkoxycarbonylmethylene)-3H-pyrrolizines and similar compounds. Such reactions have been studied for their mechanism and potential applications in organic chemistry (Johnson & Jones, 1972).

  • Element-Substituted Derivatives : The synthesis of new element-substituted derivatives of 3H-pyrrolizines has been explored. This involves isolating anions of 3H-pyrrolizine and reacting them with Group 14 electrophiles, leading to various substituted derivatives. Such research provides insight into the versatility of 3H-pyrrolizine in organometallic chemistry (Kissounko et al., 1998).

  • Creation of Heterocyclic Compounds : 3H-Pyrrolizine has been used in the synthesis of pyrrolo[2,1,5-cd]indolizines and pyrazino[2,1,6-cd]pyrrolizines. These compounds are significant in the field of heterocyclic chemistry, with potential applications in the development of new materials and pharmaceuticals (Jessep & Leaver, 1980).

  • Reactive Metabolite Identification : Research has identified (3H-pyrrolizin-7-yl)methanol as a reactive metabolite of the pyrrolizidine alkaloid retrorsine. This is crucial in understanding the bioactivation and toxicological profile of pyrrolizidine alkaloids (Fashe et al., 2014).

  • Synthesis of Pyrrolo Derivatives : The compound has been used in synthesizing pyrrolo derivatives like pyrrolo[3′,2′:4,5][1,3]diazepino[2,1,7-cd]pyrrolizine derivatives. This illustrates its utility in creating complex organic molecules (Shin, 2019).

  • Structure Analysis : A study focused on the revised structure of a delta-aminolevulinic acid derivative, revealing insights into the molecular structure of 3H-pyrrolizine-based compounds (Kajiwara et al., 1993).

  • Novel Synthesis Approaches : Research has been conducted on novel synthesis methods for stable 3H-pyrrolizine fused diazaborepin, highlighting the evolving methods in chemical synthesis (Yujiao et al., 2016).

Future Directions

The synthesis and study of 3H-Pyrrolizine and its derivatives continue to be an area of interest due to their biological and pharmaceutical activities . Future research may focus on designing a facile and simple route to obtain pyrrolizines and further understanding the action mechanisms of pyrrolizine derivatives .

properties

IUPAC Name

3H-pyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHONATOJHSQDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293401
Record name 3H-Pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrrolizine

CAS RN

251-60-5
Record name 3H-Pyrrolizine
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
Y Li, J Yan, S Xiao, B Zhang, F Lu, K Cheng, D Li… - Tetrahedron …, 2016 - Elsevier
… Different from previous routes, 23 3H-pyrrolizine fused ‘naked’ … stable 3H-pyrrolizine fused diazaborepin with the addition of boron trifluoride etherate. In this architecture, 3H-pyrrolizine …
Number of citations: 19 www.sciencedirect.com
EE Schweizer, KK Light - Journal of the American Chemical …, 1964 - ACS Publications
… We wish to report the first synthesis of the parent 3H-pyrrolizine (III) and itsreduction to 1,2-dihydro3H-pyrrolizine (IV) and the fully saturated pyrrolizidine (V). This technique provides a …
Number of citations: 77 pubs.acs.org
E Collange, A Flamini, R Poli - The Journal of Physical Chemistry …, 2002 - ACS Publications
A complete kinetic study of pH-dependent isomerization of 5-amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine (HL) and 2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-…
Number of citations: 8 pubs.acs.org
OV Petrova, EF Sagitova, LN Sobenina, IA Ushakov… - Tetrahedron …, 2016 - Elsevier
… In conclusion, the reaction of 1-amino-3-imino-3H-pyrrolizine-2-… -3H-pyrrolizine-2-carbonitriles) or 5′-amino-4′-cyano-2,3′-bipyrroles (in the case of 1-anilino-3-imino-3H-pyrrolizine-…
Number of citations: 10 www.sciencedirect.com
V Fares, A Flamini, N Poli - Journal of the American Chemical …, 1995 - ACS Publications
Some years ago we discovered1 and patented2 the reductive condensation of four tetracyanoethylene molecules on a metal center in the form of two pyrrolizinato moieties (L) by a two-…
Number of citations: 22 pubs.acs.org
A Flamini, V Fares, A Capobianchi… - Journal of the Chemical …, 2001 - pubs.rsc.org
The alkylimino-substituted derivatives of 5-amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine, H2N–C7N(CN)4NR, R = hex-5-enyl (1), octyl (2), octadecyl (3), have been synthesized …
Number of citations: 6 pubs.rsc.org
DA Kissounko, SK Natal'ya, DP Krut'ko… - Journal of …, 1998 - Elsevier
… We were also able to isolate the anion of 3H-pyrrolizine as its thallium salt 3 in essentially quantitative yield by reaction of TlOEt with 3H-pyrrolizine in ether at room temperature. …
Number of citations: 6 www.sciencedirect.com
V Fares, A Flamini, D Capitani, R Rella - Journal of Materials Chemistry, 1998 - pubs.rsc.org
The 5-amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine (LH, C11H3N7), previously characterized as the 2:1 1-chloronaphthalene adduct, has been further investigated as a solvent-free …
Number of citations: 5 pubs.rsc.org
K Hartke, S Radau - Justus Liebigs Annalen der Chemie, 1974 - Wiley Online Library
… Tabelle 3 fa& die wichtigsten spektroskopischen Daten der in diesem Abschnitt beschriebenen 3H-Pyrrolizine zusammen. Ein Vergleich der 1H-NMR-Spektren von 11, 15a und 15b …
SP Dey, DK Dey, AK Mallik… - … Section C: Crystal …, 2003 - scripts.iucr.org
… The allylic C=C double bond of the 3H-pyrrolizine system is located between ring positions 1 and 2, the C atom at position 3 (adjacent to the N atom) being single bonded. …
Number of citations: 7 scripts.iucr.org

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